molecular formula C15H20O4 B1325899 Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate CAS No. 898752-02-8

Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate

Cat. No. B1325899
CAS RN: 898752-02-8
M. Wt: 264.32 g/mol
InChI Key: PTNXUCUFAUZYHP-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate, also known as ethyl-3-methoxy-6-oxohexanoate, is an ester that is formed when ethyl alcohol and 3-methoxyphenyl-6-oxohexanoic acid react. This ester is a colorless solid with a faint, sweet odor. It is used in a variety of applications, including as a flavoring agent and in the synthesis of other compounds. It has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-bacterial, and anti-fungal agent.

Scientific Research Applications

Molecular Structure Studies

Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate has been involved in studies examining its molecular structure. For instance, research on similar compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has revealed detailed information about crystal and molecular structures, providing insights into their stability and intermolecular interactions (Kaur et al., 2012).

Synthesis and Characterization

The compound has also been a subject in the synthesis and characterization of various chemical compounds. For example, studies have explored the synthesis of pyranopyrazoles using related compounds, highlighting the role of ethyl 6-(3-methoxyphenyl)-6-oxohexanoate derivatives in creating new chemical entities (Zolfigol et al., 2013).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate have been utilized in the synthesis of potential therapeutic agents. For instance, the synthesis of novel crown ethers starting from compounds like ethyl 3-oxo-2-(4-methoxyphenyl)-propanoate demonstrates the compound's relevance in creating biologically active molecules (Bulut & Erk, 2001).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of cyclohexenone derivatives derived from related compounds. These studies explore the potential of Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate derivatives in antimicrobial applications (Mayekar et al., 2010).

Crystallography and X-ray Analysis

X-ray powder diffraction and crystallography have been significant in understanding the compound's structural aspects. Research in this area provides insights into the compound's molecular arrangement and stability, essential for its application in various fields (Wang et al., 2017).

Biocatalysis and Chemical Synthesis

Studies have also explored the use of Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate in biocatalysis and chemical synthesis processes. These investigations focus on the compound's role in producing various chemically significant intermediates (Ramos et al., 2011).

properties

IUPAC Name

ethyl 6-(3-methoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-19-15(17)10-5-4-9-14(16)12-7-6-8-13(11-12)18-2/h6-8,11H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNXUCUFAUZYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645567
Record name Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate

CAS RN

898752-02-8
Record name Ethyl 3-methoxy-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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